Cas no 76149-24-1 (Luzopeptin b)

Luzopeptin b structure
Luzopeptin b structure
Nome del prodotto:Luzopeptin b
Numero CAS:76149-24-1
MF:C62H76N14O23
MW:1385.34685516357
CID:564059
PubChem ID:16130667

Luzopeptin b Proprietà chimiche e fisiche

Nomi e identificatori

    • Luzopeptin B (9CI)
    • BBM-928 B
    • 1H,16H,20H,35H-Dipyridazino[6,1-l:6',1'-b1][1,17,4,7,10,13,20,23,26,29]dioxaoctaazacyclodotriacontine,cyclic peptide deriv.
    • 2-Quinolinecarboxamide,N,N'-[4-(acetyloxy)-4,4a,5,6,7,8,9,10,11,12,13,14,17,18,23,23a,24,25,26,27,28,29,30,31,32,33,36,37-octacosahydro-23-hydroxy-13,32-bis(1-hydroxy-1-methylethyl)-9,12,28,31-tetramethyl-5,8,11,14,18,24,27,30,33,37-decaoxo-3H,16H,22H,35H-dipyridazino[6,1-l:6',1'-b1][1,17,
    • LuzopeptinC, 2-acetate
    • Luzopeptin b
    • Antibiotic BBM 928B
    • Antibiotic bbm 928C, 2-acetate
    • Luzopeptin C, 2-acetate
    • Luzopeptin C, 2-acetate (9CI)
    • [hydroxy-bis[(3-hydroxy-6-meth
    • BBM 928B
    • BBM-928B
    • CHEBI:223527
    • BRN 5512299
    • [hydroxy-bis[(3-hydroxy-6-methoxy-quinoline-2-carbonyl)amino]-bis(1-hydroxy-1-methyl-ethyl)-tetramethyl-decaoxo-[?]yl] acetate
    • 76149-24-1
    • (7S,16S,17S,27S,36S,37S,3R,23R)-1,8,11,14,20,21,28,31,34,40-decaaza-3,23-bis[(3-hydroxy-6-methoxy(2-quinolyl))carbonylamino]-7,27-bis(1-hydroxy-isopropyl)-37-hydroxy-8,11,28,31-tetramethyl-5,25-dioxa-2,6,9,12,15,22,26,29,32,35-decaoxotricyclo[34.4.0.0<16,21>]tetraconta-19,39-dien-17-yl acetate
    • [(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
    • Inchi: 1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1
    • Chiave InChI: HIWMCVYLBVFQQN-VBOHDVKSSA-N
    • Sorrisi: O(C(C)=O)[C@H]1CC=NN2C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]3[C@H](CC=NN3C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]21)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O)O)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O
    • BRN: 5512299

Proprietà calcolate

  • Massa esatta: 1384.52077473g/mol
  • Massa monoisotopica: 1384.52077473g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 27
  • Conta atomi pesanti: 99
  • Conta legami ruotabili: 10
  • Complessità: 3100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 487
  • XLogP3: -1.3
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD